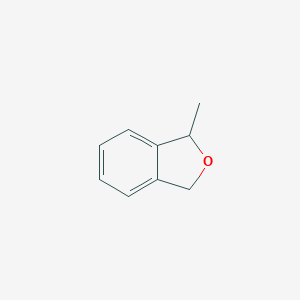










|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].O1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.O.[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18]CC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:8][CH:9]1[C:18]2[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:11][O:10]1 |f:0.1.2,^1:24,26,45,64|
|


|
Name
|
sodium 1-(2-bromo-phenyl)-ethoxymethyl trifluoroborate
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
90 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
13 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 135° C. for 90 minutes under microwave irradiation
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration with Celite
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer of the filtrate was separated
|
|
Type
|
WASH
|
|
Details
|
washed with saturated saline
|
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated under reduced pressure from the organic layer
|
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was purified with silica gel column chromatography (hexane alone→hexane
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1OCC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.7 mg | |
| YIELD: PERCENTYIELD | 41% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |